[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
The compound [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with critical modifications. Key structural elements include:
- A tert-butyl(dimethyl)silyl (TBS) ether at the 3-position, enhancing lipophilicity and metabolic stability .
- Acetate and hydroxyl groups at the 17-position, influencing solubility and pharmacokinetics.
- Methyl groups at the 10- and 13-positions, contributing to steric effects and receptor interactions.
Properties
IUPAC Name |
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-23,25,31,33H,9-17H2,1-8H3/t19-,20-,21+,22+,23+,25-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYSUPSPWROPS-CKMVDKHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747256 | |
| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83274-68-4 | |
| Record name | [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a tetradecahydrocyclopenta[a]phenanthrene backbone with multiple functional groups:
-
3-position : Protected by a tert-butyl(dimethyl)silyl (TBS) ether.
-
11- and 17-positions : Hydroxyl groups, with the latter esterified as an acetate.
-
10- and 13-positions : Methyl substituents.
-
17-yl-2-oxoethyl : A keto-ester moiety.
Key challenges include:
-
Avoiding epimerization at chiral centers during esterification .
-
Preserving steroidal ring integrity under acidic or basic conditions .
-
Achieving regioselective protection of the 3-hydroxyl group without affecting other functionalities .
Protection of the 3-Hydroxyl Group
The TBS protection at the 3-position is critical for preventing unwanted side reactions during subsequent steps. A method adapted from 21-hydroxy steroid synthesis involves:
-
Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole, and dimethylformamide (DMF) .
-
Conditions : Stirring at 25°C for 12 hours under inert atmosphere.
This step avoids competitive reactions at the 11- and 17-hydroxyls due to steric hindrance from the TBS group .
Construction of the Cyclopenta[a]phenanthrene Core
The steroid backbone is synthesized via a Michael addition-cyclization cascade, inspired by cyclopenta[b]phenanthrene methodologies :
-
Michael Addition : A Hajos-Parrish ketone derivative reacts with 1,7-octadien-3-one catalyzed by neutral alumina (98% yield) .
-
Cyclization : Acid-catalyzed intramolecular aldol condensation forms the tetracyclic system .
-
Reduction : Lithium-ammonia reduction establishes the trans-ring fusion .
Optimization :
-
Substituting hydrochloric acid with milder acetic acid reduces ring degradation .
-
Temperature control (<40°C) prevents keto-enol tautomerization .
Final Deprotection and Purification
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) :
-
Conditions : THF, 0°C to 25°C, 2 hours.
-
Purification : Recrystallization from ethyl acetate/hexane yields >99% purity .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions, and the acetyl group can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Hydrochloric acid (HCl) in methanol for TBDMS deprotection and sodium hydroxide (NaOH) in water for acetyl hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroid derivatives.
Biology: Employed in studies of glucocorticoid receptor interactions and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammation and immune response. The molecular pathways include:
Receptor Binding: The compound binds to the glucocorticoid receptor in the cytoplasm.
Translocation: The receptor-ligand complex translocates to the nucleus.
Gene Regulation: The complex binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of anti-inflammatory and immunosuppressive genes.
Comparison with Similar Compounds
Dexamethasone Acetate
- Structure : Shares the cyclopenta[a]phenanthrene core but replaces the TBS group with a fluoro substituent at the 9-position and retains the 17-acetate group .
- Molecular Weight : 434.5 g/mol.
- LogP : 2.65, indicating moderate lipophilicity.
- Biological Activity : Widely used as an anti-inflammatory agent due to its glucocorticoid receptor affinity.
Prednisolone
- Structure : Features hydroxyl groups at 11- and 17-positions and a ketone at C3 , lacking the TBS or acetate groups .
- Molecular Weight : ~358.4 g/mol.
- LogP : Lower than the target compound due to polar hydroxyl groups.
- Biological Activity: Immunosuppressant and anti-inflammatory; shorter half-life due to unprotected hydroxyl groups .
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-11-yl Acetate
Allopregnanolone
- Structure : A neurosteroid with a cyclopenta[a]phenanthrene core and 3-hydroxyl group , synthesized from progesterone .
- Biological Activity : Modulates GABA receptors, influencing neuroactive effects.
- Key Difference: The absence of acetate or TBS groups limits its use in non-neurological applications .
Data Table: Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C₃₃H₅₂O₆Si).
†Predicted using fragment-based methods due to TBS contribution.
Research Findings and Implications
Role of the TBS Group
Biological Activity
The compound [2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
- Molecular Formula : C30H52O
- Molecular Weight : 428.7333 g/mol
- CAS Registry Number : 20194-50-7
- IUPAC Name : The full IUPAC name is lengthy and complex due to the stereochemistry and substituents present.
Biological Activity Overview
Research has indicated that compounds similar to this structure exhibit various biological activities including anti-inflammatory and anticancer properties. The presence of hydroxyl groups and the specific stereochemistry contribute to these activities.
Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example:
- Case Study : A study demonstrated that a related compound reduced inflammation markers in a rodent model of arthritis by 40% compared to control groups .
Anticancer Properties
The potential of this compound as an anticancer agent has been explored in several studies:
- Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro tests showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) by 60% at a concentration of 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and interaction with biological targets.
- Tert-butyl(dimethyl)silyl Group : This moiety may influence the lipophilicity and overall bioavailability of the compound.
- Cyclopenta[a]phenanthrene Core : The polycyclic structure is known for its role in various biological activities.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key structural features of the compound that influence its reactivity and biological interactions?
The compound’s reactivity and biological interactions are governed by:
- Steroidal backbone : The cyclopenta[a]phenanthrene core provides rigidity and influences hydrophobic interactions with biological targets.
- Silyl ether group (tert-butyl(dimethyl)silyl) : Acts as a protecting group for the hydroxyl moiety, enhancing stability during synthesis .
- Acetyloxy groups : Participate in hydrolysis or transesterification reactions under acidic/basic conditions.
- Stereogenic centers (3R,5R,8S, etc.) : Critical for enantioselective binding to receptors, as confirmed by X-ray crystallography .
Methodological Insight : Use NMR (¹H, ¹³C) and X-ray diffraction to verify stereochemistry. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like steroid hormone receptors.
Q. How can synthesis yield and purity be optimized for this compound?
Key parameters for synthesis optimization include:
| Parameter | Optimal Range/Approach | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (for silylation steps) | Prevents side reactions |
| Solvent | Anhydrous THF or DCM | Enhances reagent solubility |
| Catalyst | DMAP or pyridine | Accelerates acetylation |
| Reaction Time | 12–24 hrs (for oxidation) | Ensures complete conversion |
Methodological Insight : Employ Design of Experiments (DoE) to assess interactions between variables. Use in-situ FTIR or HPLC monitoring to track reaction progress .
Q. What safety protocols are essential for handling this compound?
Critical safety measures include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic anhydride).
- Waste Disposal : Segregate halogenated waste (if brominated derivatives are synthesized) .
Methodological Insight : Conduct a hazard operability (HAZOP) study before scaling up reactions. Refer to SDS data for flash points (e.g., >150°C) and LD50 values (if available) .
Advanced Research Questions
Q. How can analytical challenges in characterizing this compound be addressed?
Challenges include resolving stereoisomers and detecting low-abundance impurities. Solutions:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₃₀O₄, [M+H]⁺ = 370.2144).
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the steroidal core .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
Q. Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C17-OH | 1.98 | Singlet | Acetyl group |
| Tert-butyl-Si | 0.90 | Singlet | Si(CH₃)₂C(CH₃)₃ |
Q. How can contradictions in biological activity data be resolved?
Discrepancies (e.g., estrogenic vs. anti-inflammatory activity) may arise from:
- Assay variability : Cell line specificity (e.g., MCF-7 vs. HEK293).
- Metabolic instability : Rapid hydrolysis of acetyl groups in vivo.
Q. Methodological Insight :
- Validate activity using orthogonal assays (e.g., luciferase reporter vs. ELISA).
- Perform pharmacokinetic studies (plasma half-life, metabolite profiling) .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitutions?
The tert-butyl(dimethyl)silyl (TBS) group directs reactivity:
- Protection-Deprotection : TBS shields the hydroxyl group during oxidation, enabling selective acetylation at C17 .
- Steric Effects : Bulky TBS group slows nucleophilic attack at C3, favoring regioselectivity.
Methodological Insight : Use DFT calculations (Gaussian 16) to model transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
